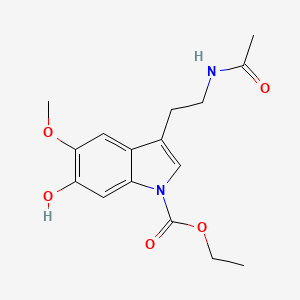
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone produced by the pineal gland that regulates the sleep-wake cycle. This compound has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester typically involves the esterification of melatonin derivatives. One common method includes the oxidation of an aldehyde intermediate using iodine and potassium hydroxide in ethanol, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like iodine and potassium hydroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine and potassium hydroxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various melatonin derivatives with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other melatonin derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets include various enzymes and receptors involved in the inflammatory response and oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: The parent compound, primarily involved in regulating the sleep-wake cycle.
6-Hydroxy Melatonin: A hydroxylated derivative with similar antioxidant properties.
N-Acetyl-5-methoxytryptamine: Another melatonin derivative with neuroprotective effects.
Uniqueness
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is unique due to its enhanced stability and bioavailability compared to other melatonin derivatives. Its ester group allows for better absorption and prolonged activity in the body, making it a more effective therapeutic agent.
Propriétés
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTBAHIPNUITES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








